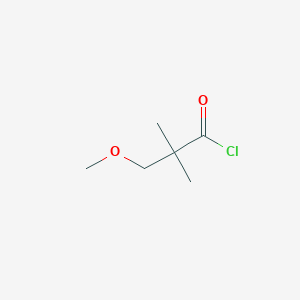
Methyl 2,4,6-trimethylbenzenesulfonate
Vue d'ensemble
Description
“Methyl 2,4,6-trimethylbenzenesulfonate” is a chemical compound with the molecular formula C10H14O3S . It is also known as “DSTMS” in some scientific literature .
Synthesis Analysis
The synthesis of “Methyl 2,4,6-trimethylbenzenesulfonate” can be achieved through a metathesis reaction . One method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (solid crystals) with methanol (solvent as well as reactant). The product of this reaction should be “Methyl 2,4,6-trimethylbenzenesulfonate” and HCl .Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The molecular structure features a sulfonate group with S=O bond lengths of 1.4198 (19) and 1.4183 (19) Å and a S–O bond length of 1.6387 (18) Å .Physical And Chemical Properties Analysis
“Methyl 2,4,6-trimethylbenzenesulfonate” has a molecular weight of 214.29 . It is a solid at room temperature . The compound has a band gap of 2.28 eV .Applications De Recherche Scientifique
Terahertz Pulse Generation
Methyl 2,4,6-trimethylbenzenesulfonate has been studied for its application in generating terahertz (THz) pulses. In research by Stillhart et al. (2008), the optical properties of this compound, particularly in its derivative form 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), were measured. DSTMS showed superior qualities for efficient THz pulse generation compared to similar materials, marking it as a significant material in the field of nonlinear optics and THz technologies (Stillhart, Schneider, & Günter, 2008).
Polymerization Catalyst
Subramanian et al. (2009) explored the use of iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant in vapor-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene. The study found this compound to be effective in producing highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. This indicates its potential as a catalyst in the production of conductive polymers, a key area in materials science and electronics (Subramanian, Clark, Winther‐Jensen, Macfarlane, & Spiccia, 2009).
Synthesis of Organic Crystals for Nonlinear Optics
Research into the synthesis and characterization of various organic crystals incorporating 2,4,6-trimethylbenzenesulfonate derivatives has shown their utility in nonlinear optics. For instance, Yang et al. (2007) presented the DSTMS crystal, demonstrating its high second-order nonlinear optical properties and its effectiveness in generating THz waves. This suggests its utility in advanced optical applications and the development of new photonic materials (Yang, Mutter, Stillhart, Ruiz, Aravazhi, Jazbinsek, Schneider, Gramlich, & Günter, 2007).
Antibacterial Applications
Popiołek et al. (2021) conducted a study on the synthesis and in vitro antimicrobial activity of 2,4,6-trimethylbenzenesulfonyl hydrazones. This research highlighted the potential of these compounds as antimicrobial agents, particularly against Gram-positive bacterial strains. This suggests the potential pharmaceutical applications of derivatives of 2,4,6-trimethylbenzenesulfonate in combating bacterial infections (Popiołek, Szeremeta, Biernasiuk, & Wujec, 2021).
Gas Separation Applications
Abdulhamid et al. (2021) studied a sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized using 2,4,6-trimethylbenzenesulfonic acid. This material demonstrated improved gas separation properties, particularly in CO2/CH4 selectivity, due to its strong hydrogen bonding. This highlights the compound's potential in the field of environmental engineering and energy, specifically in gas separation technologies (Abdulhamid, Genduso, Ma, & Pinnau, 2021).
Safety And Hazards
Orientations Futures
“Methyl 2,4,6-trimethylbenzenesulfonate” has been used in the growth of highly efficient organic nonlinear optical stilbazolium crystals . These crystals have applications in data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, THz generation, and detection . The development of THz technology contributes to applications such as scanning, far-IR spectroscopy, imaging, and explosive detection in security .
Propriétés
IUPAC Name |
methyl 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKHPUXNZJDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536277 | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4,6-trimethylbenzenesulfonate | |
CAS RN |
70920-59-1 | |
| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














